(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid

stereochemistry enantiomeric purity chiral building block

(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS 2059917-65-4) is a chiral, non-racemic bicyclic amino acid derivative built on the hexahydrocyclopenta[c]pyrrole scaffold. The compound features a bridgehead carboxylic acid at the 3a-position and an N-benzyl substituent, with defined (3aR,6aR) absolute stereochemistry at both bridgehead carbons.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 2059917-65-4
Cat. No. B2703319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
CAS2059917-65-4
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESC1CC2CN(CC2(C1)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-14(18)15-8-4-7-13(15)10-16(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-,15-/m0/s1
InChIKeyNRQNCWGEIKPPEQ-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3aR,6aR)-2-Benzyl-hexahydrocyclopenta[c]pyrrole-3a-carboxylic Acid (CAS 2059917-65-4): Chiral Bicyclic Amino Acid Building Block for Medicinal Chemistry


(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS 2059917-65-4) is a chiral, non-racemic bicyclic amino acid derivative built on the hexahydrocyclopenta[c]pyrrole scaffold. The compound features a bridgehead carboxylic acid at the 3a-position and an N-benzyl substituent, with defined (3aR,6aR) absolute stereochemistry at both bridgehead carbons [1]. The molecular formula is C₁₅H₁₉NO₂ with a molecular weight of 245.32 g/mol, and it contains one hydrogen bond donor (carboxylic acid OH) and three hydrogen bond acceptors, making it suitable for peptidomimetic design and fragment-based drug discovery . The cyclopenta[c]pyrrole core is a recognized pharmacophore in programs targeting GlyT1, triple reuptake inhibition (SERT/NET/DAT), and NR2B negative modulation [2].

Why Racemic or N-Unsubstituted Cyclopenta[c]pyrrole Analogs Cannot Substitute for (3aR,6aR)-2-Benzyl-hexahydrocyclopenta[c]pyrrole-3a-carboxylic Acid (CAS 2059917-65-4)


Substituting this compound with its racemic counterpart (CAS 885958-47-4) or with N-Boc/N-H analogs introduces critical differences that undermine experimental reproducibility. The defined (3aR,6aR) stereochemistry at both bridgehead positions establishes a specific three-dimensional orientation of the carboxylic acid and the bicyclic framework; use of the racemate introduces the (3aS,6aS) enantiomer, which can exhibit divergent binding poses, altered pharmacokinetics, or opposing pharmacological effects [1]. The N-benzyl group provides a specific lipophilic interaction surface and influences the basicity of the pyrrolidine nitrogen (pKa modulation) compared to N-Boc (electron-withdrawing carbamate) or N-H (more basic, different protonation state at physiological pH) analogs [2]. Furthermore, the hexahydro oxidation state (one endocyclic double bond) imposes conformational rigidity distinct from the fully saturated octahydro series, affecting ring puckering and the spatial presentation of the 3a-carboxylic acid pharmacophore [3].

Quantitative Differentiation Evidence for (3aR,6aR)-2-Benzyl-hexahydrocyclopenta[c]pyrrole-3a-carboxylic Acid (CAS 2059917-65-4) vs. Closest Analogs


Enantiomeric Purity: Defined (3aR,6aR) Stereochemistry vs. Racemic Mixture (CAS 885958-47-4)

CAS 2059917-65-4 is the single enantiomer with (3aR,6aR) absolute configuration at both bridgehead positions, whereas CAS 885958-47-4 is the racemic mixture containing both (3aR,6aR) and (3aS,6aS) enantiomers in equal proportion. The (3aR,6aR) enantiomer is supplied at a specified chiral purity (typically ≥95% chemical purity, with stereochemical integrity confirmed by the stereospecific InChIKey NRQNCWGEIKPPEQ-ZFWWWQNUSA-N, which encodes the defined stereochemistry, contrasting with the non-stereospecific InChIKey NRQNCWGEIKPPEQ-UHFFFAOYSA-N of the racemate) [1]. The racemic mixture (CAS 885958-47-4) lacks this stereochemical definition and may produce confounding results in chiral environments such as enzyme active sites or receptor binding pockets .

stereochemistry enantiomeric purity chiral building block

N-Benzyl Substitution: Lipophilic Modulation vs. N-Boc and N-H Analogs

The N-benzyl group of CAS 2059917-65-4 provides a markedly different physicochemical profile compared to the N-Boc-protected analog (e.g., CAS 1445951-33-6, 2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid). The benzyl substituent contributes approximately 2.5–3.0 logP units of lipophilicity (estimated from fragment-based calculations) and maintains the tertiary amine character of the pyrrolidine nitrogen (predicted pKa ~7.5–8.5 for the conjugate acid), whereas the N-Boc analog is a carbamate with a significantly reduced basicity (pKa <2 for the carbamate nitrogen) [1]. The N-H parent compound (MW 155.20, CAS not specified as a single enantiomer) is a secondary amine with higher basicity (pKa ~10–11) and minimal lipophilic contribution from the N-substituent .

N-substituent SAR lipophilicity basicity modulation

Free Carboxylic Acid vs. Methyl Ester: Synthetic Utility and Hydrogen-Bonding Capacity

CAS 2059917-65-4 possesses a free carboxylic acid at the 3a-bridgehead position (1 H-bond donor, 3 H-bond acceptors), enabling direct participation in amide coupling, salt formation, and hydrogen-bonding interactions with biological targets . The corresponding methyl ester analog (CAS 874949-51-6, rel-(3aR,6aR)-methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate, MW 259.34) lacks the H-bond donor capability and requires an additional hydrolysis step to generate the free acid, adding one synthetic transformation and associated yield loss (typically 80–95% yield for ester hydrolysis) . The free acid also enables direct conjugation to amines without pre-activation in some cases, and provides a handle for salt screening to optimize crystallinity and solubility .

carboxylic acid methyl ester hydrogen bonding synthetic handle

Scaffold Pharmacophore Validation: Cyclopenta[c]pyrrole Core in GlyT1 and Triple Reuptake Inhibitor Programs

The cyclopenta[c]pyrrole scaffold, of which CAS 2059917-65-4 is a functionalized derivative, has been clinically validated in multiple CNS drug discovery programs. In the GlyT1 inhibitor series, octahydro-cyclopenta[c]pyrrole derivatives achieved potent in vitro inhibition of GlyT1 (compound 9d demonstrated in vivo elevation of CSF glycine) [1]. In the triple reuptake inhibitor (TRI) program, octahydrocyclopenta[c]pyrrole analog 23a exhibited SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, and DAT IC₅₀ = 168 nM, with brain penetration and in vivo efficacy in the mouse tail suspension test at 10–30 mpk PO [2]. While CAS 2059917-65-4 itself is a synthetic building block rather than an optimized drug candidate, its core scaffold is embedded in compounds with demonstrated potency across multiple CNS targets, supporting its selection as a privileged fragment for library synthesis [3].

GlyT1 inhibitor triple reuptake inhibitor CNS drug discovery pharmacophore

Commercial Availability: Vendor-Supplied Purity Specification vs. Non-Commercial Analogs

CAS 2059917-65-4 is commercially available from multiple independent suppliers, including CymitQuimica (Biosynth brand), with a specified minimum purity of 95% . The non-stereospecific racemate (CAS 885958-47-4) is available from suppliers such as Leyan (98% purity) and CymitQuimica . However, the (3aS,6aS) enantiomer (the opposite absolute configuration) does not appear to have a separate CAS registry number or commercial availability, making the procurement of the enantiomerically pure opposite configuration challenging. This means researchers requiring the (3aR,6aR) configuration must specifically order CAS 2059917-65-4 rather than a racemic mixture or an undefined stereoisomer .

commercial availability purity specification supply chain

Recommended Research and Procurement Scenarios for (3aR,6aR)-2-Benzyl-hexahydrocyclopenta[c]pyrrole-3a-carboxylic Acid (CAS 2059917-65-4)


Stereospecific Peptidomimetic Design Requiring Defined Bridgehead Chirality

In peptidomimetic programs where the 3a-carboxylic acid serves as a constrained amino acid surrogate, the defined (3aR,6aR) stereochemistry of CAS 2059917-65-4 ensures that the carboxylate orientation is fixed relative to the bicyclic scaffold, enabling predictable mimicry of natural amino acid side-chain presentation [1]. Use of the racemate (CAS 885958-47-4) would require chiral separation post-synthesis, adding cost and complexity .

CNS Drug Discovery Leveraging the N-Benzyl Pharmacophore for Blood-Brain Barrier Penetration

The N-benzyl substituent of CAS 2059917-65-4 contributes lipophilicity that is structurally consistent with CNS-penetrant cyclopenta[c]pyrrole-based ligands, as demonstrated by the brain-penetrant triple reuptake inhibitors (e.g., compound 23a) and GlyT1 inhibitors built on the same scaffold core [2]. This building block is appropriate for fragment growing or library synthesis aimed at CNS targets where balanced lipophilicity is critical [3].

Direct Amide Coupling Without Ester Deprotection in Parallel Synthesis

The free carboxylic acid functionality of CAS 2059917-65-4 enables direct amide bond formation with amine-containing fragments using standard coupling reagents (e.g., HATU, EDC/HOBt), bypassing the ester hydrolysis step required when sourcing the methyl ester analog (CAS 874949-51-6) . This is particularly advantageous in parallel synthesis workflows where minimizing synthetic steps increases library throughput and reduces cumulative yield losses .

Salt and Co-Crystal Screening for Solid-State Property Optimization

The presence of both a basic tertiary amine (N-benzyl pyrrolidine) and a carboxylic acid in CAS 2059917-65-4 provides two ionizable centers (predicted pKa values ~7.5–8.5 and ~4–5, respectively), facilitating salt formation with pharmaceutically acceptable counterions and enabling co-crystallization studies for solid-state form optimization [4]. N-Boc-protected analogs lack this zwitterionic potential, limiting salt screening options [4].

Quote Request

Request a Quote for (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.